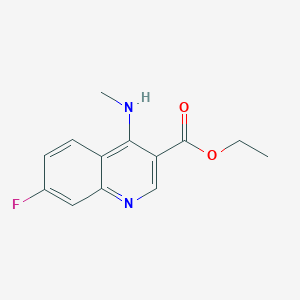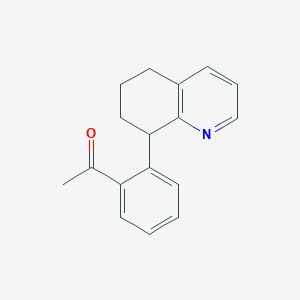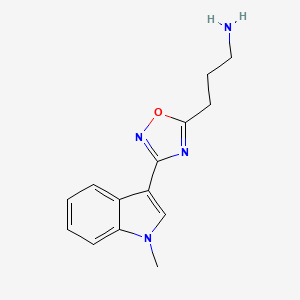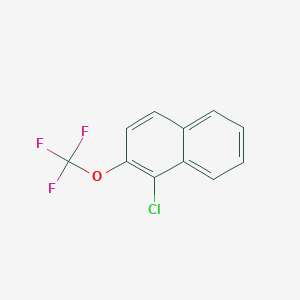
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 7-fluoro-4-chloroquinoline with methylamine, followed by esterification with ethyl chloroformate . The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: 7-fluoro-4-(methylamino)quinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antibacterial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This binding can inhibit the activity of enzymes such as DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and norfloxacin, which are well-known antibacterial agents.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
Ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom and the methylamino group enhances its pharmacokinetic properties and makes it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C13H13FN2O2 |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
ethyl 7-fluoro-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7-16-11-6-8(14)4-5-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |
Clave InChI |
DZJYIYGLLLAJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)



![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)

![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)


![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)


